molecular formula C17H19ClO4 B8593849 Ethyl 3-(2-chloro-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)phenyl)propiolate CAS No. 1035262-62-4

Ethyl 3-(2-chloro-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)phenyl)propiolate

Cat. No. B8593849
Key on ui cas rn: 1035262-62-4
M. Wt: 322.8 g/mol
InChI Key: YRSWXOLLDKDDLV-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A solution of (E)-benzaldehyde oxime (234 mg, 1.93 mmol) in dry DMF (9 mL) was added to a suspension of NaH (46 mg, 1.93 mmol) in dioxane (9 mL) at room temperature. The mixture was stirred for 30 minutes and then cooled to 0° C. A solution of ethyl 3-(2-chloro-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)phenyl)propiolate (520 mg, 1.61 mmol) in dry DMF (9 mL) was added, and the mixture was stirred at 0° C. for 3 hours and then at room temperature for 1 hour. The mixture was quenched with water and then washed with EtOAc (2×). The aqueous layer was made acidic with 10% HCl and then extracted with EtOAc (2×). The extracts were dried over anhydrous MgSO4 and concentrated under vacuum. The residue was purified by flash chromatography to give 210 mg of ethyl 5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate as a colorless oil. MS m/e=295 (M+H)+.
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=N/[OH:9])\C1C=CC=CC=1.[H-].[Na+].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([CH3:26])([CH3:25])[C:20]([O:22]CC)=O)[C:14]=1[C:27]#[C:28][C:29]([O:31][CH2:32][CH3:33])=[O:30]>CN(C=O)C.O1CCOCC1>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:14]=1[C:27]([OH:9])=[C:28]([C:29]([O:31][CH2:32][CH3:33])=[O:30])[C:20](=[O:22])[C:19]2([CH3:25])[CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
234 mg
Type
reactant
Smiles
C(\C1=CC=CC=C1)=N/O
Name
Quantity
46 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C(C(=O)OCC)(C)C)C#CC(=O)OCC
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
WASH
Type
WASH
Details
washed with EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=C(C(C(C2=CC=C1)(C)C)=O)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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